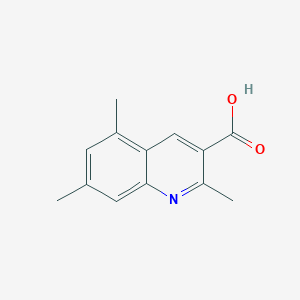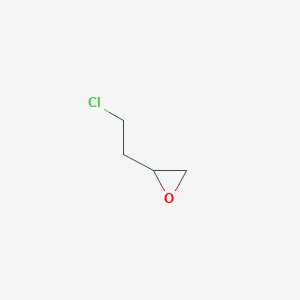
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is a chemical compound that features a piperidine ring, a pyridine ring, and a phenylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol typically involves multi-step organic reactions. One common route includes the formation of the piperidine and pyridine rings, followed by their coupling with the phenylmethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high throughput and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce a fully saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Piperidin-1-yl)methyl]pyridine: Similar structure but lacks the phenylmethanol group.
[3-(Piperidin-1-yl)pyridin-2-yl]methanol: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
The uniqueness of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
956593-39-8 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
[3-[6-(piperidin-1-ylmethyl)pyridin-2-yl]oxyphenyl]methanol |
InChI |
InChI=1S/C18H22N2O2/c21-14-15-6-4-8-17(12-15)22-18-9-5-7-16(19-18)13-20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11,13-14H2 |
InChI-Schlüssel |
IWDMINVLRSOZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=NC(=CC=C2)OC3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B8271158.png)
![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)











![Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8271269.png)
